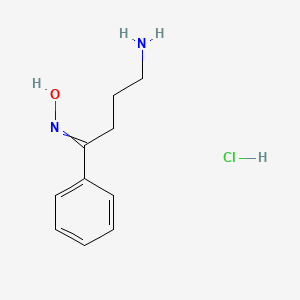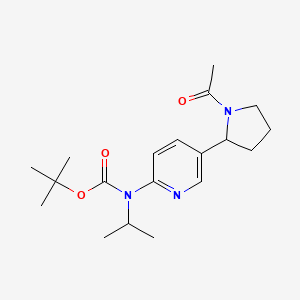
3-(2-Aminophenyl)propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminophenyl)propansäure;Hydrochlorid ist eine organische Verbindung mit der Summenformel C9H12ClNO2. Es ist ein Derivat der Propansäure, bei dem die Aminogruppe am zweiten Kohlenstoffatom des Phenylrings gebunden ist.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von 3-(2-Aminophenyl)propansäure;Hydrochlorid umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit 2-Nitrobenzaldehyd.
Reduktion: Die Nitrogruppe wird zu einer Aminogruppe reduziert, indem ein Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet wird.
Bildung des Propansäurederivats: Der resultierende 2-Aminobenzaldehyd wird dann einer Knoevenagel-Kondensationsreaktion mit Malonsäure in Gegenwart einer Base unterzogen, um 3-(2-Aminophenyl)propansäure zu bilden.
Bildung des Hydrochlorids: Schließlich wird die Verbindung durch Behandlung mit Salzsäure in ihr Hydrochloridsalz umgewandelt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 3-(2-Aminophenyl)propansäure;Hydrochlorid beinhalten oft großtechnische Reduktions- und Kondensationsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenyl)propanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of Propanoic Acid Derivative: The resulting 2-aminobenzaldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base to form 3-(2-aminophenyl)propanoic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reduction and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(2-Aminophenyl)propansäure;Hydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung, Sulfonierung und Halogenierung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas mit einem Palladiumkatalysator verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern typischerweise Reagenzien wie Salpetersäure (HNO3) für die Nitrierung, Schwefelsäure (H2SO4) für die Sulfonierung und Halogene (Cl2, Br2) für die Halogenierung.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Nitroso- oder Nitroderivaten.
Reduktion: Bildung von primären Aminen.
Substitution: Bildung von substituierten aromatischen Verbindungen mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminophenyl)propansäure;Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese und als Zwischenprodukt bei der Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht hinsichtlich seiner möglichen Rolle in biochemischen Stoffwechselwegen und als Sonde zur Untersuchung von Enzymmmechanismen.
Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Wirkungen und als Vorläufer für die Synthese von pharmazeutischen Verbindungen.
Industrie: Verwendet bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-Aminophenyl)propansäure;Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Die Aminogruppe kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit biologischen Molekülen eingehen und so deren Struktur und Funktion beeinflussen. Die Verbindung kann auch an Redoxreaktionen teilnehmen und so zelluläre Prozesse und Signalwege beeinflussen.
Wirkmechanismus
The mechanism of action of 3-(2-Aminophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Aminophenyl)propansäure
- 2-Amino-3-(4-nitrophenyl)propansäurehydrochlorid
- 3-(3-Aminophenyl)propansäure
Eindeutigkeit
3-(2-Aminophenyl)propansäure;Hydrochlorid ist einzigartig aufgrund der Position der Aminogruppe am Phenylring, die seine chemische Reaktivität und Wechselwirkung mit biologischen Molekülen beeinflusst. Dieser Positionsunterschied kann zu unterschiedlichen physikalischen und chemischen Eigenschaften im Vergleich zu seinen Isomeren und Analoga führen.
Eigenschaften
Molekularformel |
C9H12ClNO2 |
|---|---|
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
3-(2-aminophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8-4-2-1-3-7(8)5-6-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H |
InChI-Schlüssel |
HMWLJMFCEKWTPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B11820254.png)

![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)

![N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)
![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)
![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)



![5-[[5-[2-[2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethylperoxy]ethyl]-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;nitrate](/img/structure/B11820310.png)


